1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane
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Overview
Description
1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane is a fluorinated organic compound with the molecular formula C4H2F8O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane typically involves fluorination reactions. One common method is the reaction of a suitable precursor with elemental fluorine or a fluorinating agent under controlled conditions. Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or acids, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high electronegativity of fluorine atoms can influence the compound’s binding affinity and reactivity. Pathways involved in its action include fluorination of organic substrates and modulation of biochemical processes .
Comparison with Similar Compounds
1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane can be compared with other fluorinated compounds such as:
1,1,2,2,3-Pentafluoropropane: Similar in structure but with different fluorination patterns, leading to distinct chemical properties.
1,1,1,2,2,3,3-Heptafluoro-3-(trifluoromethoxy)propane: A more heavily fluorinated compound with unique reactivity and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-(trifluoromethoxy)propane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-2(6,3(7,8)9)1-13-4(10,11)12/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUYYFGAIBTTIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379770 |
Source
|
Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171182-94-8 |
Source
|
Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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